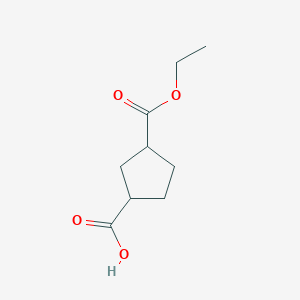

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular formula of ECCA is C9H14O4 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group and an ethoxycarbonyl group attached.Applications De Recherche Scientifique

Conformational Studies and Analogues of Glutamic Acid

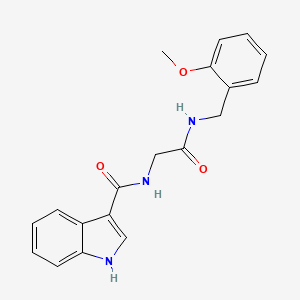

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid has been utilized in the design of novel conformationally restricted analogues of glutamic acid. This involves the preparation of specific amino acids through a strategy based on the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide to protected 1-amino-cyclopent-2-enecarboxylic acid (Conti et al., 2003).

Synthesis of Functionalized Stable Phosphorus Ylides

Another application is seen in the synthesis of functionalized stable phosphorus ylides. Ethyl 2-oxo-1-cyclopentanecarboxylate, a related compound, reacts with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine to produce these ylides. This reaction leads to the generation of cyclobutene derivatives and dialkyl (Z)-2-[2-(ethoxycarbonyl)-1-cyclopentenyl]-2-butenedioates (Asghari, Sobhaninia, & Naderi, 2008).

Reactivity with Carbon Disulfide and Amino Acids

The compound also reacts with carbon disulfide and amino acids like glycine, alanine, and phenylalanine, leading to the formation of various cyclopentanecarbodithioic acids (Fukada & Yamamoto, 1985).

Directed Hydrogenation in Organic Synthesis

Directed hydrogenation methodologies utilize derivatives of this compound for the synthesis of specific diastereomers in organic synthesis. This includes the synthesis of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

Complexation with Metal Ions

In the field of inorganic chemistry, this compound and its derivatives have been studied for their ability to form complexes with metal ions like Cu(II) and Co(II). This research is significant in understanding the coordination behavior of such organic compounds in biological and pharmacological contexts (Athanasellis et al., 2009).

Convenient Synthesis Methods

Efficient synthesis methods have been developed for this compound and its derivatives. This includes a two-step procedure involving the synthesis of 2-aryl-3-hydroxypropenoic acid ester, followed by catalytic reduction, proving to be a simple and selective approach (Islam et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)